3-Trityloxypropanal
Description
3-Trityloxypropanal is an organoaldehyde characterized by a trityl (triphenylmethyl) group attached to the oxygen atom of a propanal backbone. The trityl group imparts significant steric bulk and hydrophobicity, making the compound valuable in organic synthesis as a protecting group for aldehydes and in pharmaceutical intermediates where controlled reactivity is essential . Its molecular formula is $ \text{C}{22}\text{H}{20}\text{O} $, with a molecular weight of 300.40 g/mol. The compound’s stability in nonpolar solvents and resistance to nucleophilic attack under mild conditions are key features derived from the trityl moiety .
Properties
CAS No. |
67057-68-5 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-trityloxypropanal |
InChI |
InChI=1S/C22H20O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2 |
InChI Key |
YVXPHNPHJLDVBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC=O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Trifluoromethylphenyl)propanal Derivatives
Examples :
- 3-[2-(Trifluoromethyl)phenyl]propanal (CAS 376641-58-6)
- 3-(3-Trifluoromethylphenyl)propanal
Key Differences :
- The trifluoromethyl group in 3-(Trifluoromethylphenyl)propanal increases electrophilicity, making it more reactive toward nucleophiles compared to the sterically hindered this compound.
- The smaller molecular size of 3-(Trifluoromethylphenyl)propanal improves solubility in polar aprotic solvents, whereas this compound is predominantly soluble in nonpolar solvents .
3-Hydroxypropanal (Reuterin)
Key Differences :
- The hydroxyl group in 3-Hydroxypropanal enables rapid tautomerization to its enol form, unlike the stable aldehyde in this compound.
- 3-Hydroxypropanal’s small size and polarity allow for broad biological activity (e.g., reuterin’s role as an antimicrobial), whereas this compound is primarily used in controlled synthetic reactions .
Silyl-Containing Propanals
Examples :
- 3-(Trimethylsilyl)propanoic Acid
- 3-(Trimethoxysilyl)propyl Acetate
Key Differences :
- Silyl groups in these analogs improve thermal stability and adhesion properties, unlike the trityl group, which focuses on steric protection.
- The carboxylic acid functionality in 3-(Trimethylsilyl)propanoic acid introduces acidity absent in this compound .
Aromatic-Substituted Propanals
Examples :
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from )
- Trihexyphenidyl Related Compound A (3-Piperidinopropiophenone hydrochloride)
Key Differences :
- The ketone and piperidine groups in Trihexyphenidyl analogs enable receptor-binding activity, contrasting with this compound’s inertness in biological systems.
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